molecular formula C11H11N B157896 3-Ethylquinoline CAS No. 1873-54-7

3-Ethylquinoline

Cat. No. B157896
CAS RN: 1873-54-7
M. Wt: 157.21 g/mol
InChI Key: WLWBKLRAHBGNIU-UHFFFAOYSA-N
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Description

3-Ethylquinoline is a nitrogen-containing heterocyclic compound . It has the molecular formula C11H11N and an average mass of 157.212 Da .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The heterocyclic quinoline or hydroquinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Physical And Chemical Properties Analysis

3-Ethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 264.5±9.0 °C at 760 mmHg, and a flash point of 108.0±11.3 °C . It also has a molar refractivity of 51.7±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 149.6±3.0 cm3 .

Scientific Research Applications

  • Aldosterone Synthase Inhibition : A study by Lucas et al. (2011) discussed the role of pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including ethyl-substituted variants, in inhibiting aldosterone synthase. This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis.

  • Cytotoxicity in Cancer Treatment : Research by Hawas et al. (2009) found that certain isoquinolinequinones, which are structurally related to 3-Ethylquinoline, showed significant cytotoxicity against various cancer cell lines, including lung, breast, melanoma, and prostate cancers.

  • Antibacterial Properties : A study by Koga et al. (1980) highlighted the antibacterial activity of quinoline derivatives. These compounds, including those similar to 3-Ethylquinoline, showed significant activity against both Gram-positive and Gram-negative bacteria.

  • Chemical Synthesis and Modification : Ibrahim et al. (2012) explored the chemical behavior of quinolin-2(1H)-one derivatives, closely related to 3-Ethylquinoline. This research aids in understanding the synthesis and potential applications of similar compounds.

  • Antitumor Activity : The paper by Erba et al. (2001) studied Ecteinascidin-743, a marine tetrahydroisoquinoline alkaloid with potent antitumor activity. This research is relevant due to structural similarities to 3-Ethylquinoline.

  • Aquatic Toxicology : Research by Birkholz et al. (1990) on the toxicity of various quinolines, including 3-Ethylquinoline, to aquatic life, is crucial for understanding the environmental impact of these compounds.

  • Inhibitory Effects on HIV : The study by Faro et al. (2012) investigated oxoquinoline acyclonucleoside phosphonate analogues, closely related to 3-Ethylquinoline, as inhibitors of HIV-1.

Future Directions

Quinoline and its derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name

3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBKLRAHBGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172037
Record name Quinoline, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylquinoline

CAS RN

1873-54-7
Record name 3-Ethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
RG Bulgakov, SP Kuleshov, AR Makhmutov… - Kinetics and …, 2006 - Springer
… the synthesis of 2-propyl-3-ethylquinoline by the reaction of … exemplified by 2-propyl-3-ethylquinoline) was developed based on the … with butyraldehyde to form 2-propyl-3-ethylquinoline. …
Number of citations: 2 link.springer.com
WP UTERMOHLEN Jr - The Journal of Organic Chemistry, 1943 - ACS Publications
… The yield of 3-ethylquinoline was quite poor, compared with that obtained from the modified Skraup reaction … worked up as before to give pure 3-ethylquinoline (31 g., 42%). Method C. …
Number of citations: 88 pubs.acs.org
Y Tamura, H Taniguchi, T Miyamoto… - The Journal of …, 1974 - ACS Publications
… Preparation of Authentic 4-Anilino-3-ethylquinoline. The reaction was carried out as described above using 3-ethylquinoline 1-oxide (1.70 g, 0.0098 mol), p-toluenesulfonyl chloride (…
Number of citations: 30 pubs.acs.org
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
… Abstraet--Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to …
Number of citations: 27 www.sciencedirect.com
RA Glenn, JR Bailey - Journal of the American Chemical Society, 1941 - ACS Publications
In the present investigation seven fractions of bp 308-313 and w25d 1.5894-1.5905 were com-bined and processed further through counter current extraction5 to obtain four fractions …
Number of citations: 6 pubs.acs.org
AM El Massry, A Amer, CU Pittman Jr - Synthetic Communications, 1990 - Taylor & Francis
… 8-chloro-3-ethylquinoline in refluxing xylene to synthesize 8-hydroxy-3ethylquinoline as a … showed the almost quantitative formation of 3-ethylquinoline. The reaction was repeated …
Number of citations: 10 www.tandfonline.com
S Anguille, JJ Brunet, NC Chu, O Diallo, C Pages… - …, 2006 - ACS Publications
… Platinum(II) bromide catalyzes the reaction of aniline with n-Bu 3 N to give N-butylaniline and 2-propyl-3-ethylquinoline. The formation of the quinoline derivative is strongly favored (…
Number of citations: 37 pubs.acs.org
RR Amaresh, PT Perumal - Tetrahedron, 1998 - Elsevier
… butanone give unformylated products 4-chloro-3-methyl-2dimethylaminoquinoline, 4-chloro-3-methylquinoline and 4-chloro-3-ethyl-2-dimethylaminoquinoline, 4chloro-3-ethylquinoline …
Number of citations: 31 www.sciencedirect.com
O Kocián, M Ferles - Collection of Czechoslovak Chemical …, 1978 - cccc.uochb.cas.cz
… The products Ilk and IV are formed in the reduction of 3-ethylquinoline (II). Reduction of 2-hydroxy-4-quinolinecarboxylic (Vlllb) and 2, 4-quinolinedicarboxylic (VIlla) acids with zinc and …
Number of citations: 10 cccc.uochb.cas.cz
X Yan, E Sokol, X Li, G Li, S Xu… - Angewandte Chemie …, 2014 - Wiley Online Library
… -IPr (m/z 389), the reaction product 3-ethylquinoline (m/z 158), and several intermediates (… min, however, the reaction product (seen as protonated 3-ethylquinoline at m/z 158) did not …
Number of citations: 104 onlinelibrary.wiley.com

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